molecular formula C20H31N3OS B2523037 1-phenethyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea CAS No. 2034242-41-4

1-phenethyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2523037
CAS No.: 2034242-41-4
M. Wt: 361.55
InChI Key: WEPRRHUUYGCSLI-UHFFFAOYSA-N
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Description

1-Phenethyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea (CAS 2034242-41-4) is a synthetic organic compound for non-human research applications . This urea derivative features a complex structure incorporating a phenethyl group, a piperidine ring, and a tetrahydro-2H-thiopyran moiety, the latter being a saturated six-membered ring containing a sulfur atom (also known as thiane) . The integration of a piperidine ring, a common scaffold in medicinal chemistry, suggests potential for interaction with biological systems . While specific pharmacological data for this compound is not widely published in the available literature, compounds with similar piperidine-based structures are investigated for their activity against targets like the NLRP3 inflammasome, a key component of the innate immune system implicated in a range of inflammatory diseases . The presence of the thiopyran ring may influence the compound's electronic properties and metabolic stability. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the latest scientific literature for any new findings on this compound.

Properties

IUPAC Name

1-(2-phenylethyl)-3-[[1-(thian-4-yl)piperidin-4-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3OS/c24-20(21-11-6-17-4-2-1-3-5-17)22-16-18-7-12-23(13-8-18)19-9-14-25-15-10-19/h1-5,18-19H,6-16H2,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPRRHUUYGCSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCCC2=CC=CC=C2)C3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenethyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions involving amines and aldehydes or ketones.

    Introduction of the Tetrahydrothiopyran Ring: The tetrahydrothiopyran ring is introduced via a cyclization reaction, often using sulfur-containing reagents.

    Coupling with Phenethyl Group: The phenethyl group is attached through a nucleophilic substitution reaction.

    Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate or a carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-phenethyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C20_{20}H31_{31}N3_3OS
  • Molecular Weight : 361.5 g/mol
  • CAS Number : 2034242-41-4

The structure consists of a phenethyl group linked to a urea moiety, which is further substituted with a tetrahydrothiopyran-piperidine unit. This unique structure is believed to contribute to its biological activity.

Anticancer Activity

Research indicates that derivatives of urea compounds, similar to 1-phenethyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit the growth of human cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer) with IC50_{50} values in the micromolar range . The mechanism often involves inducing apoptosis and disrupting cell cycle progression.

Urease Inhibition

Urease inhibitors are crucial in treating conditions like kidney stones and peptic ulcers. Compounds with a thiourea backbone have been identified as effective urease inhibitors, suggesting that similar structures may enhance the efficacy of 1-phenethyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea in this regard . The inhibition of urease activity can mitigate the adverse effects associated with excessive urea metabolism.

Case Study 1: Antiproliferative Screening

A study involving a series of urea derivatives demonstrated that compounds structurally related to 1-phenethyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea exhibited broad-spectrum antiproliferative activity against various cancer cell lines. Notably, certain derivatives showed higher potency compared to standard chemotherapeutics .

Case Study 2: Urease Inhibition Evaluation

Another study focused on evaluating the urease inhibitory activity of compounds similar to 1-phenylethel derivatives. The results indicated that modifications in the chemical structure significantly impacted their efficacy as urease inhibitors, providing insights into optimizing these compounds for therapeutic use .

Mechanism of Action

The mechanism of action of 1-phenethyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Thiopyran vs. Pyran Substitution

Replacing the oxygen atom in tetrahydro-2H-pyran-4-yl () with sulfur (thiopyran) increases molecular weight by ~16 g/mol and enhances lipophilicity (logP).

Phenethyl vs. tert-Butyl Phenyl Substituents

The tert-butyl variant () exhibits greater steric bulk compared to the phenethyl group in the target compound. This modification could reduce membrane permeability but enhance receptor-binding specificity in hydrophobic pockets .

Piperidine-Linked Heterocycles

Compounds like DMPI () and the pyrazolopyrimidine derivative () highlight the versatility of piperidine as a scaffold for attaching diverse heterocycles. The target compound’s piperidinylmethyl-thiopyran moiety may favor interactions with enzymes or receptors requiring both hydrophobic (thiopyran) and hydrogen-bonding (urea) motifs .

Biological Activity

1-Phenethyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea, a compound with the CAS number 2034242-41-4, has garnered attention due to its potential biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Basic Information

PropertyValue
Molecular Formula C20_{20}H31_{31}N3_{3}OS
Molecular Weight 361.5 g/mol
CAS Number 2034242-41-4
SMILES Notation O=C(NCCc1ccccc1)NCC1CCN(C2CCSCC2)CC1

Structural Characteristics

The compound features a urea functional group linked to a phenethyl moiety and a tetrahydrothiopyran-piperidine unit, which may influence its biological interactions.

Research indicates that compounds similar to 1-phenethyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea may act as modulators of various receptors, including chemokine receptors such as CCR5. These interactions can potentially influence inflammatory responses and immune system modulation .

Pharmacological Effects

  • Antinociceptive Activity : Studies have shown that related piperidine derivatives exhibit significant antinociceptive effects in animal models. This suggests that the compound may also possess pain-relieving properties.
  • Neuroprotective Properties : The structural components of the compound indicate potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
  • Antidepressant-like Effects : Research has indicated that similar compounds can exhibit antidepressant-like effects in preclinical studies, possibly through serotonergic and noradrenergic pathways.

Case Studies

A notable study explored the effects of piperidine derivatives on behavioral models of anxiety and depression. The results demonstrated that specific modifications to the piperidine structure enhanced efficacy in reducing anxiety-like behaviors in rodents .

In Vivo Studies

In vivo studies have demonstrated that compounds with similar structures can significantly reduce pain responses in animal models, suggesting a viable path for therapeutic applications in pain management .

In Vitro Studies

In vitro assays have revealed that the compound exhibits moderate inhibition of specific enzymes involved in neurotransmitter metabolism, further supporting its potential role in mood regulation .

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